molecular formula C11H10N2O B3024920 3-cyano-N-cyclopropylbenzamide CAS No. 1016788-06-9

3-cyano-N-cyclopropylbenzamide

Cat. No.: B3024920
CAS No.: 1016788-06-9
M. Wt: 186.21 g/mol
InChI Key: NPAVDBHWRYPUMB-UHFFFAOYSA-N
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Description

3-cyano-N-cyclopropylbenzamide (3-CN-CPBA) is an organic compound with a wide range of applications in the field of scientific research. It is a cyclopropylbenzamide derivative and has a molecular formula of C10H9N2O. 3-CN-CPBA has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It is a valuable tool for furthering research in various areas and can be used in a variety of laboratory experiments.

Scientific Research Applications

Application in Cell Protection

  • UV-B Ray-Induced Apoptosis Prevention : 3-Aminobenzamide, a related compound, has been shown to protect cells from UV-B-induced apoptosis, particularly in cells with specific cytoskeletal features and varying substrate adhesion abilities. This indicates a protective role against UV-B damage, with a significant correlation between cell sensitivity to UV-B-induced apoptosis and substrate adhesion (Malorni et al., 1995).

Application in Biochemical Synthesis

  • Amide Bond Formation : A study details a procedure using COMU as a coupling reagent in the synthesis of N,N-Diethyl-3-methylbenzamide (DEET), demonstrating the potential for new methods in amide bond formation, with relevance to educational and research settings (Withey & Bajic, 2015).

Application in Antitumor Research

  • Antitumor Compound Synthesis : A compound structurally related to 3-Cyano-N-cyclopropylbenzamide was used to create various heterocyclic derivatives with antitumor properties. These compounds demonstrated significant inhibitory effects on various human cancer cell lines (Shams et al., 2010).

Application in Organic Chemistry

  • Cyclopropanation Reactions : Research on cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes highlights the utility of cyclopropyl groups (a part of this compound) in synthesizing complex organic molecules (Archambeau et al., 2015).

Properties

IUPAC Name

3-cyano-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-8-2-1-3-9(6-8)11(14)13-10-4-5-10/h1-3,6,10H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAVDBHWRYPUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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